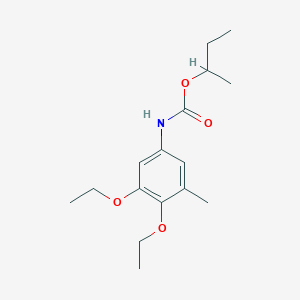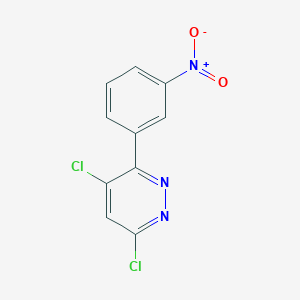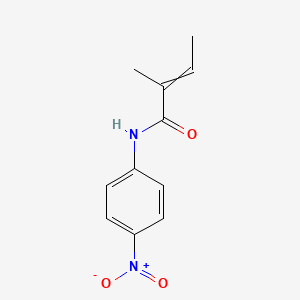![molecular formula C10H7ClO2S B14407239 4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one CAS No. 85271-02-9](/img/structure/B14407239.png)
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 4-chlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one typically involves the reaction of 4-chlorothiophenol with furan-2(5H)-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution on the furan ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality industrial-grade compounds.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid for sulfone formation; m-chloroperoxybenzoic acid for sulfoxide formation.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to undergo reactions with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)sulfanyl]furan-2(5H)-one
- 4-[(4-Methylphenyl)sulfanyl]furan-2(5H)-one
- 4-[(4-Nitrophenyl)sulfanyl]furan-2(5H)-one
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
85271-02-9 |
|---|---|
Molecular Formula |
C10H7ClO2S |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C10H7ClO2S/c11-7-1-3-8(4-2-7)14-9-5-10(12)13-6-9/h1-5H,6H2 |
InChI Key |
ROHVXTXFHHHQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)O1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


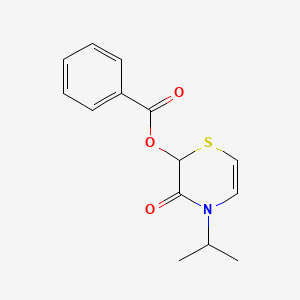

![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)
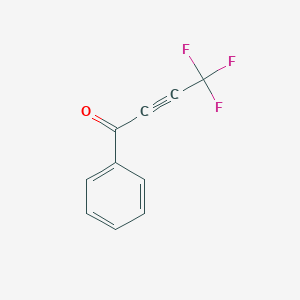
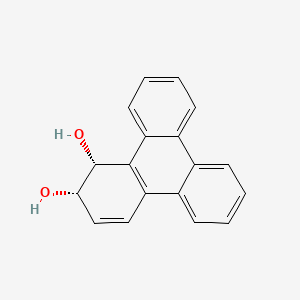
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)

![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
